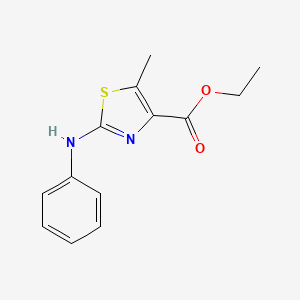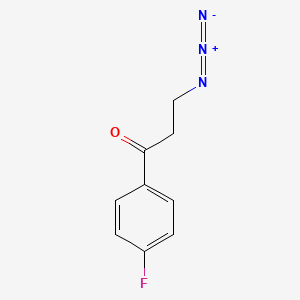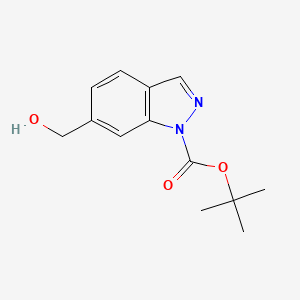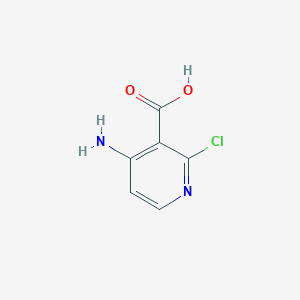
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the following properties:
- IUPAC Name : Methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate.
- Molecular Formula : C<sub>10</sub>H<sub>8</sub>BrF<sub>3</sub>O<sub>3</sub>.
- Molecular Weight : 313.07 g/mol.
- CAS Number : 200956-57-6.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at position 4 and a trifluoroethoxy group attached to position 3. The trifluoroethoxy group enhances the compound’s lipophilicity and influences its biological activity.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in standard carboxylic acid reactions, such as esterification, amidation, and acid-base reactions. Further experimental investigations are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline powder.
- Melting Point : Not specified.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol).
- Chemical Properties :
- Acid-Base Behavior : Exhibits typical carboxylic acid behavior.
- Stability : Stable under standard conditions.
- Hydrophobicity : Enhanced due to the trifluoroethoxy group.
Wissenschaftliche Forschungsanwendungen
Halogen Bonding and Structural Analysis
- Halogen Bonding Influence : Studies reveal the impact of substituents on halogen bonding strength, demonstrating that methoxy-substituents in bromobenzoic acid derivatives can significantly alter the Br...Br interaction distances and angles. This highlights the importance of halogen bonding in dictating the crystal structures of such compounds, contributing to the understanding of molecular interactions and design of new materials (Raffo et al., 2016).
Synthesis Methodologies
- Aryne Route to Naphthalenes : Aryne intermediates, generated from bromo-trifluoromethoxy benzene derivatives, serve as precursors for synthesizing naphthalenes, demonstrating a versatile method for constructing complex aromatic systems. This approach facilitates the development of novel organic compounds with potential applications in various fields of chemistry (Schlosser & Castagnetti, 2001).
Luminescent Properties
- Influence on Luminescent Properties : The electron-donating or withdrawing characteristics of substituents on benzoic acid derivatives are shown to significantly affect the luminescence of lanthanide complexes. This research aids in the design of materials with tailored photophysical properties for applications in sensors and light-emitting devices (Sivakumar et al., 2010).
Coordination Polymers
- Formation of Coordination Polymers : The synthesis and structural characterization of zinc(II) coordination polymers using mixed organic ligands highlight the potential of bromo-benzoic acid derivatives in constructing materials with selective sorption and fluorescence sensing capabilities. This research opens avenues for developing new materials for gas storage and detection applications (Hua et al., 2015).
Safety And Hazards
- Safety Precautions :
- Handle with care in a well-ventilated area.
- Use appropriate personal protective equipment (PPE).
- Avoid skin and eye contact.
- Hazards :
- No specific hazards reported, but standard chemical precautions apply.
- Consult the provided MSDS for detailed safety information.
Zukünftige Richtungen
- Biological Studies :
- Investigate its potential as a drug candidate or bioactive compound.
- Explore its interactions with cellular targets.
- Synthetic Routes :
- Develop efficient synthetic methods.
- Optimize yields and scalability.
- Structure-Activity Relationship (SAR) :
- Systematically modify the compound to understand SAR.
- Enhance its pharmacological properties.
Eigenschaften
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYCPPLIIKPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
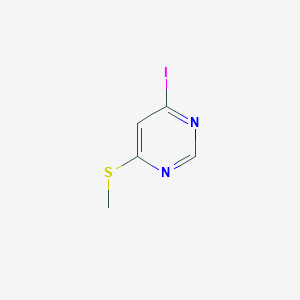
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
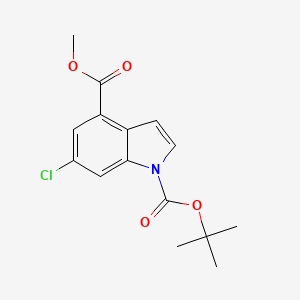
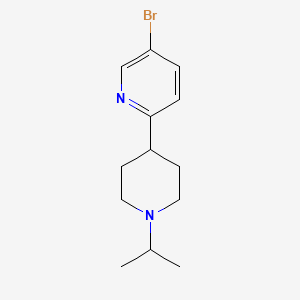
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)

![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
